![molecular formula C15H24N4O2S B2353810 8-(butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 313530-82-4](/img/structure/B2353810.png)
8-(butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by the nucleotides ATP and ADP. P2Y1 receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission.
Scientific Research Applications
Cancer Therapeutics: FGFR Inhibitors
Fibroblast Growth Factor Receptors (FGFRs): are critical in various types of tumors. Targeting FGFRs is a promising strategy for cancer therapy. Compounds similar to the one have shown potent activities against FGFR1, 2, and 3, which are involved in cell proliferation, migration, angiogenesis, and more . By inhibiting these receptors, such compounds can potentially be used to treat cancers like breast, lung, prostate, bladder, and liver cancer.
Kinase Inhibition and Apoptosis Induction
Pyrrolopyrimidine derivatives, which share a similar structure with the compound of interest, have been identified as potential multi-targeted kinase inhibitors and apoptosis inducers . These compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as effective anticancer therapeutics.
Development of Targeted Kinase Inhibitors (TKIs)
The pursuit of more potent and effective TKIs is ongoing, with halogenated derivatives showing promise. The compound could serve as a lead for the development of new TKIs with improved efficacy against resistant mutations and reduced adverse effects .
Optimization of Existing Drugs
Research aims to optimize the use of existing drugs by developing newer generation drugs with improved efficacy. The compound “8-(butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione” could be a candidate for such optimization, potentially overcoming limitations like high costs and adverse effects .
Personalized Medicine
Identifying biomarkers for personalized medicine is a key research area. Compounds like the one could be used to identify biomarkers that predict the efficacy of cancer treatments, leading to more personalized and effective therapies .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interactions between compounds and their target enzymes. The compound’s structure could provide insights into its binding interactions, which is crucial for the development of new drugs with enhanced potency .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other purine derivatives, it might interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Purine derivatives often play roles in nucleic acid metabolism and signal transduction
Pharmacokinetics
Its metabolism and excretion would likely involve the liver and kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other purine derivatives, it might influence cell signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature might denature the compound, reducing its efficacy .
properties
IUPAC Name |
8-butylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-5-6-9-22-15-16-12-11(19(15)8-7-10(2)3)13(20)17-14(21)18(12)4/h10H,5-9H2,1-4H3,(H,17,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCVWHXOJQAHFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.